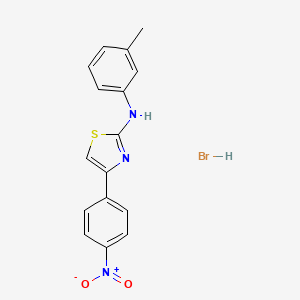
1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide, also known as QTPC, is a chemical compound that has been extensively studied for its potential use in scientific research. QTPC belongs to the class of compounds known as piperidine carboxamides and has shown promising results in various research applications.
Scientific Research Applications
Serotonin Type-3 (5-HT3) Receptor Antagonism
A series of quinoxalin-2-carboxamides, related to 1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide, were designed as 5-HT3 receptor antagonists. These compounds were synthesized and evaluated for their antagonistic effects in guinea pig ileum against 5-HT3 agonists, showing significant 5-HT3 receptor antagonism. This finding suggests potential applications in conditions where modulation of the 5-HT3 receptor is beneficial (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Inotropic Activity in Cardiac Function
1-Substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, structurally related to the compound , were synthesized and evaluated for positive inotropic activity. This was assessed by measuring left atrium stroke volume in isolated rabbit-heart preparations. Certain derivatives showed significant inotropic activity, suggesting potential applications in treating heart-related conditions (Liu et al., 2009).
Enhancement of AMPA-Type Glutamate Receptor Currents
1-(Quinoxalin-6-ylcarbonyl)piperidine (CX516), a closely related compound, has been shown to enhance currents mediated by AMPA-type glutamate receptors. This enhancement was linked to improved delayed recall in aged humans, indicating potential applications in cognitive enhancement and treatment of memory-related disorders (Lynch et al., 1997).
Potential Use in Schizophrenia Treatment
L-(Quinoxalin-6-ylcarbonyl)piperidine (CX516), was explored as a sole agent in a small series of patients with schizophrenia. Although no clear improvement in psychosis or cognition was observed, this suggests an area of research into the use of quinoxalin derivatives for psychiatric conditions (Marenco et al., 2002).
properties
IUPAC Name |
1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-12-16(13-20(30-2)22(19)31-3)25-23(28)15-8-10-27(11-9-15)21-14-24-17-6-4-5-7-18(17)26-21/h4-7,12-15H,8-11H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUDDIFVTTXSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(piperidin-1-ylmethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2425755.png)

![N-(3-(ethyl(m-tolyl)amino)propyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2425758.png)
![N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide](/img/structure/B2425759.png)


![5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2425764.png)
![ethyl 2-(6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2425765.png)




